4-Amino-1,1,1-trifluoro-pent-3-en-2-one
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Overview
Description
4-Amino-1,1,1-trifluoro-pent-3-en-2-one is an organic compound with the molecular formula C5H6F3NO. It is characterized by the presence of an amino group and a trifluoromethyl group attached to a pentenone backbone. This compound is known for its high reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one typically involves the reaction of trifluoroacetone with n-butylamine under basic conditions. The reaction proceeds through nucleophilic addition of the amine to the carbonyl group of the trifluoroacetone, followed by dehydration to form the enone structure. The product is then purified through crystallization .
Chemical Reactions Analysis
4-Amino-1,1,1-trifluoro-pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Scientific Research Applications
4-Amino-1,1,1-trifluoro-pent-3-en-2-one is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Material Science: It is used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4-Amino-1,1,1-trifluoro-pent-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
4-Amino-1,1,1-trifluoro-pent-3-en-2-one can be compared with other similar compounds such as:
4-Amino-1,1,1-trifluoro-3-buten-2-one: Similar structure but with a different position of the double bond.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Contains an ethoxy group instead of an amino group.
1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol: Contains an additional trifluoromethyl group and a hydroxyl group
These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and molecular structure.
Properties
IUPAC Name |
(E)-4-amino-1,1,1-trifluoropent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h2H,9H2,1H3/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMWQCIQTDNYEO-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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